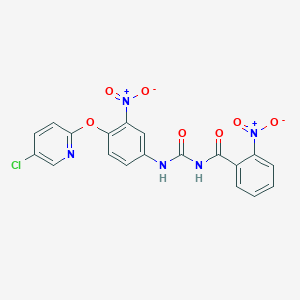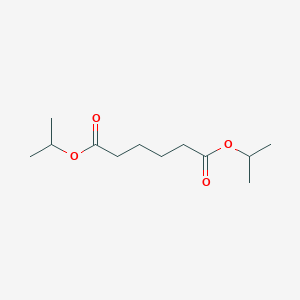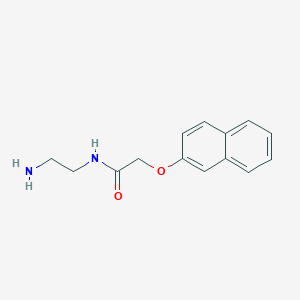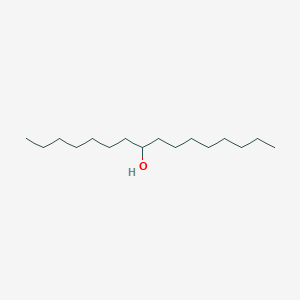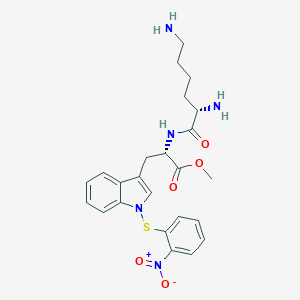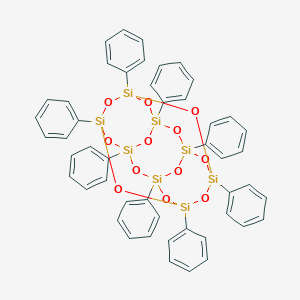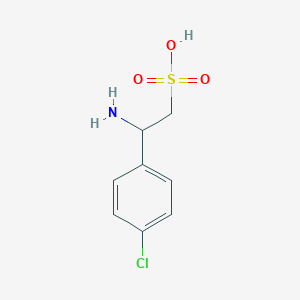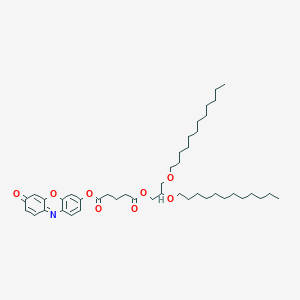
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, also known as TTNM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TTNM is a derivative of coumarin, a natural compound found in many plants, and is synthesized using a multi-step process that involves the reaction of various chemical reagents.
Mechanism of Action
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is based on the ability of ROS to oxidize the nitro group on the phenol ring, leading to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been shown to have a minimal effect on the biochemical and physiological processes of living cells, making it a safe and reliable tool for studying ROS in living systems. The compound has been extensively tested in vitro and in vivo, and no significant toxicity or adverse effects have been reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is its high selectivity and sensitivity for ROS detection. The compound is also easy to use and does not require any specialized equipment or expertise. However, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has some limitations, including its limited stability in aqueous solutions, which can affect its performance in some experiments.
Future Directions
There are several future directions for the use of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could also be used to study the role of ROS in aging and other physiological processes. Another potential direction is the development of new fluorescent probes based on the structure of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, which could have improved selectivity and sensitivity for ROS detection.
Conclusion
In conclusion, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is a synthetic compound that has significant potential for scientific research applications, particularly in the study of ROS in living cells. The compound is easy to use, safe, and reliable, making it a valuable tool for researchers in various fields. With further research and development, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could have numerous applications in the development of new therapies and the study of various physiological processes.
Synthesis Methods
The synthesis of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate involves several steps, including the reaction between 4-nitrophenol and 2-bromoacetophenone, followed by the reaction between the resulting compound and 2,5,7,8-tetramethylchroman-6-one. The final step involves the acetylation of the resulting compound to produce 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate to selectively detect ROS in living cells makes it a valuable tool for studying the role of ROS in these processes.
properties
CAS RN |
107188-34-1 |
|---|---|
Product Name |
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate |
Molecular Formula |
C22H23NO7 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[2,5,7,8-tetramethyl-2-[(4-nitrophenoxy)methyl]-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H23NO7/c1-12-13(2)21-19(14(3)20(12)29-15(4)24)18(25)10-22(5,30-21)11-28-17-8-6-16(7-9-17)23(26)27/h6-9H,10-11H2,1-5H3 |
InChI Key |
NENODCSJTNNDKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
synonyms |
2,5,7,8-TETRAMETHYL-2-(4-NITROPHENOXYMETHYL)-4-OXOCHROMAN-6-YL ACETATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



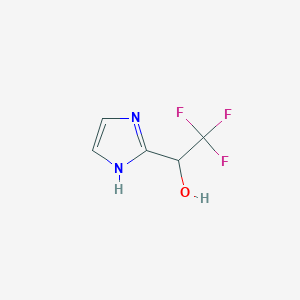
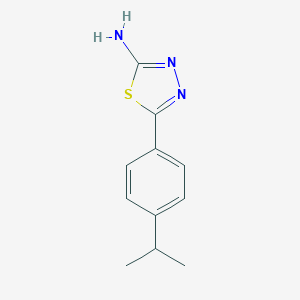
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
